N-[(2S)-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]-3-phenylpropan-2-yl]-1H-indole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Example 4 [WO2017114509] is a synthetic organic compound known for its potent inhibitory activity against the main protease of severe acute respiratory syndrome coronavirus (SARS-CoV) and SARS-CoV-2 . This compound was derived from structure-activity relationship-based design and has shown significant potential in antiviral research .
准备方法
The preparation of Example 4 [WO2017114509] involves several synthetic routes and reaction conditions. The compound is synthesized through a series of steps that include the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are outlined in the patent WO2017114509 . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
化学反应分析
Example 4 [WO2017114509] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Example 4 [WO2017114509] has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of protease inhibitors and their mechanisms.
Biology: The compound is utilized in biological assays to study its inhibitory effects on viral proteases.
Medicine: It has potential therapeutic applications in the treatment of viral infections, particularly those caused by coronaviruses.
Industry: The compound can be used in the development of antiviral drugs and in the pharmaceutical industry for research and development purposes
作用机制
The mechanism of action of Example 4 [WO2017114509] involves its binding to the active site of the main protease of SARS-CoV and SARS-CoV-2. By binding to this protease, the compound inhibits its activity, thereby preventing the virus from replicating . The molecular targets include the cysteine residues in the active site of the protease, and the pathways involved are those related to viral replication and protein processing.
相似化合物的比较
Example 4 [WO2017114509] can be compared with other protease inhibitors that target the main protease of coronaviruses. Similar compounds include:
Compound 18p: Another potent inhibitor derived from the same structure-activity relationship-based design.
Alpha-ketoamide 13b: A known inhibitor of SARS-CoV-2 main protease.
Bofutrelvir: An inhibitor that has shown efficacy against SARS-CoV-2.
The uniqueness of Example 4 [WO2017114509] lies in its high potency and specificity for the main protease, making it a valuable compound in antiviral research.
属性
分子式 |
C25H26N4O4 |
---|---|
分子量 |
446.5 g/mol |
IUPAC 名称 |
N-[(2S)-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]-3-phenylpropan-2-yl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C25H26N4O4/c30-15-19(13-18-10-11-26-23(18)31)27-24(32)21(12-16-6-2-1-3-7-16)29-25(33)22-14-17-8-4-5-9-20(17)28-22/h1-9,14-15,18-19,21,28H,10-13H2,(H,26,31)(H,27,32)(H,29,33)/t18-,19-,21-/m0/s1 |
InChI 键 |
BRFDPJYHCJVJEP-ZJOUEHCJSA-N |
手性 SMILES |
C1CNC(=O)[C@@H]1C[C@@H](C=O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4N3 |
规范 SMILES |
C1CNC(=O)C1CC(C=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。